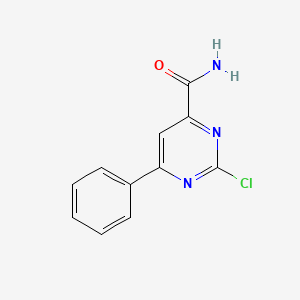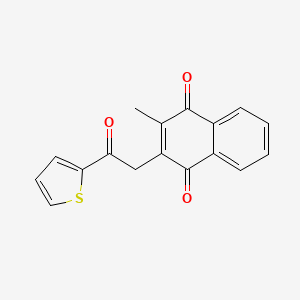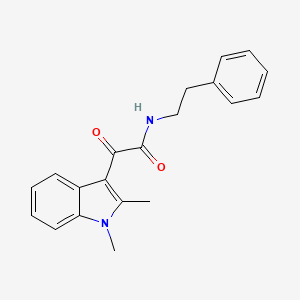![molecular formula C16H16N2O3 B2355686 N-[4-(2-オキソピペリジン-1-イル)フェニル]フラン-2-カルボキサミド CAS No. 941918-50-9](/img/structure/B2355686.png)
N-[4-(2-オキソピペリジン-1-イル)フェニル]フラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a piperidinone moiety, and a carboxamide group, which contribute to its distinct chemical properties and reactivity.
科学的研究の応用
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in thrombin generation and blood clot formation .
Mode of Action
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting competitive inhibition against the synthetic tripeptide substrate . This interaction results in a rapid onset of FXa inhibition, affecting both free and prothrombinase-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This disruption of the coagulation cascade can have downstream effects on blood clot formation and thromboembolic disease progression .
Pharmacokinetics
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is the inactive Ο-demethyl apixaban sulfate .
Result of Action
The molecular and cellular effects of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide’s action primarily involve the reduction of thrombin generation and subsequent inhibition of platelet aggregation . This leads to a dose-dependent antithrombotic efficacy in pre-clinical studies .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other substances can generally impact the effectiveness and stability of many compounds
生化学分析
Biochemical Properties
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide inhibits both free and clot-bound factor Xa . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has no direct effects on platelet aggregation, but it indirectly inhibits this process by reducing thrombin generation . It also has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Molecular Mechanism
The molecular mechanism of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves binding to factor Xa, inhibiting its activity and thus reducing thrombin generation .
Temporal Effects in Laboratory Settings
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Its half-life is approximately 12 hours .
Dosage Effects in Animal Models
In animal models, N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has shown dose-dependent antithrombotic efficacy . The specific dosage effects in animal models are not mentioned in the available literature.
Metabolic Pathways
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is eliminated via multiple pathways including renal excretion, metabolism, and biliary/intestinal excretion .
Transport and Distribution
Approximately 27% of total N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide clearance occurs via renal excretion . The specific transport and distribution within cells and tissues are not mentioned in the available literature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves the reaction of 4-(2-oxopiperidin-1-yl)aniline with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out under conditions that promote the formation of the amide bond, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the piperidinone moiety.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
類似化合物との比較
Similar Compounds
Furanylfentanyl: An opioid analgesic with a similar furan-2-carboxamide structure but different pharmacological properties.
Uniqueness
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of a furan ring, piperidinone moiety, and carboxamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-5-1-2-10-18(15)13-8-6-12(7-9-13)17-16(20)14-4-3-11-21-14/h3-4,6-9,11H,1-2,5,10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAIWUWRWOIUBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2355615.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2355620.png)

![4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2355625.png)

